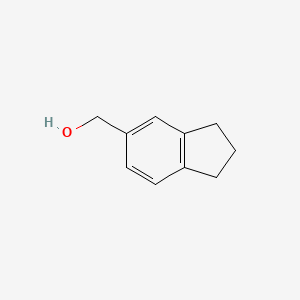
5-羟甲基茚满
概述
描述
5-Hydroxymethylindane is a chemical compound belonging to the indane family, which is a derivative of indane, a bicyclic aromatic hydrocarbon. This compound has gained significant attention due to its potential therapeutic and industrial applications.
科学研究应用
5-Hydroxymethylindane has a wide range of applications in scientific research, including:
Chemistry: It serves as a versatile building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in neuropharmacology.
Industry: It is used in the production of various industrial chemicals and materials
准备方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Hydroxymethylindane involves the reduction of indan-5-carbaldehyde. The process typically includes the following steps :
Stage 1: Indan-5-carbaldehyde is reacted with sodium tetrahydroborate in ethanol at 0°C for 30 minutes.
Stage 2: The reaction mixture is then acidified with hydrogen chloride in water to a pH of 2.
Extraction: The product is extracted with dichloromethane, washed with brine, dried over anhydrous sodium sulfate, and concentrated under vacuum to yield 5-Hydroxymethylindane.
Industrial Production Methods: Industrial production methods for 5-Hydroxymethylindane are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions: 5-Hydroxymethylindane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, forming oxides.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can replace the hydroxymethyl group under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.
作用机制
The mechanism by which 5-Hydroxymethylindane exerts its effects involves interactions with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound interacts with certain receptors and enzymes, influencing cellular processes and signaling pathways .
相似化合物的比较
Indane: The parent compound of 5-Hydroxymethylindane, which lacks the hydroxymethyl group.
Indan-5-carbaldehyde: A precursor in the synthesis of 5-Hydroxymethylindane.
5-Methoxyindane: Another derivative of indane with a methoxy group instead of a hydroxymethyl group.
Uniqueness: 5-Hydroxymethylindane is unique due to its specific functional group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
属性
IUPAC Name |
2,3-dihydro-1H-inden-5-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c11-7-8-4-5-9-2-1-3-10(9)6-8/h4-6,11H,1-3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKGAFDWIVOCSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70317495 | |
| Record name | 5-Hydroxymethylindane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70317495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51632-06-5 | |
| Record name | 51632-06-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317014 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Hydroxymethylindane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70317495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Trimethyl [1,1'-biphenyl]-2,4',5-tricarboxylate](/img/structure/B1616873.png)
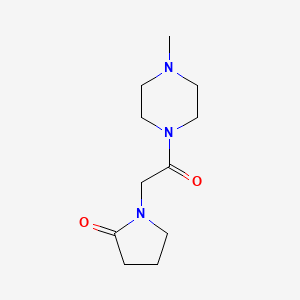


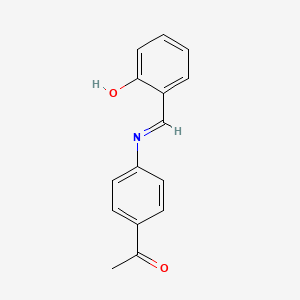
![Dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B1616882.png)
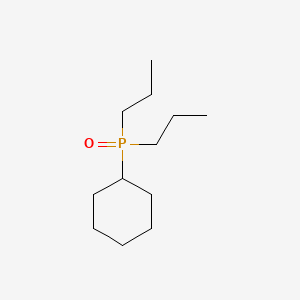
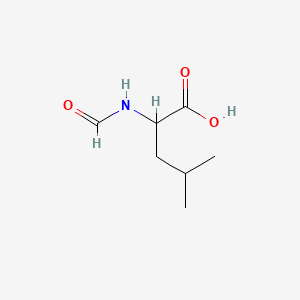

![2-[Bis(carboxymethyl)amino]glutaric acid](/img/structure/B1616889.png)
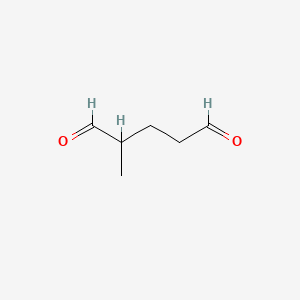
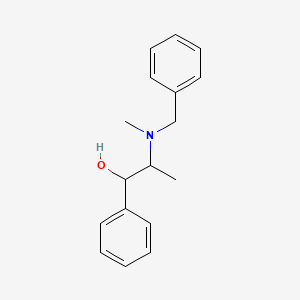
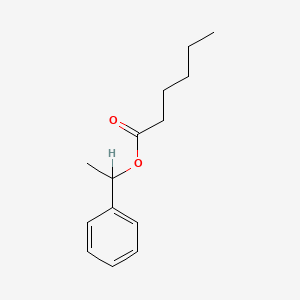
![Ethanone, 1-bicyclo[2.2.1]hept-5-en-2-yl-, oxime](/img/structure/B1616896.png)
